molecular formula C17H13BrN4O2S B279367 3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279367
M. Wt: 417.3 g/mol
InChI Key: MSERZIYKOQCVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to possess a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have other interesting biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is to further explore its anti-cancer activity and investigate its potential as a cancer treatment. Another area of research is to study its anti-inflammatory and antimicrobial activity and evaluate its potential for the treatment of inflammatory and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 3-bromoaniline, 3,4-dimethoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity in a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.

properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

3-(3-bromophenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-13-7-6-11(9-14(13)24-2)16-21-22-15(19-20-17(22)25-16)10-4-3-5-12(18)8-10/h3-9H,1-2H3

InChI Key

MSERZIYKOQCVSA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br)OC

Origin of Product

United States

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